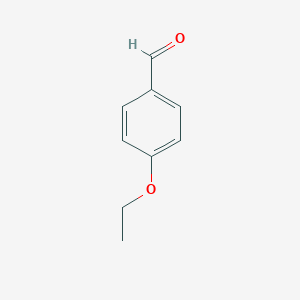

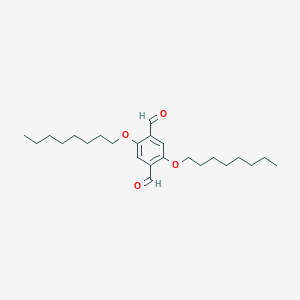

![molecular formula C12H12N2OS2 B044069 3-Allyl-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one CAS No. 113520-01-7](/img/structure/B44069.png)

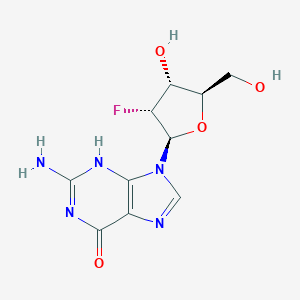

3-Allyl-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of derivatives related to 3-Allyl-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one often involves cyclization reactions starting from esters or amides of corresponding 2-amino-thiophene-3-carboxylic acids, using thiourea or through reactions with methyl- or allyl-isothiocyanate (Sauter & Deinhammer, 1973). Novel synthesis methods also include reactions involving 3-Amino-2-mercapto-5,6,7,8-tetrahydro-3H-benzo(4,5)thieno(2,3-d)pyrimidin-4-one with various aldehydes and ketones to yield a variety of derivatives, showcasing the versatility of the core structure in synthetic chemistry (Alagarsamy et al., 2007).

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidin-4-one derivatives has been the subject of extensive study due to their pharmacological significance. Techniques such as X-ray crystallography and NMR spectroscopy have been utilized to determine the precise molecular geometry and conformation, which are crucial for understanding the biological activity of these compounds (Chen & Liu, 2019).

Chemical Reactions and Properties

Thieno[2,3-d]pyrimidin-4-one derivatives undergo various chemical reactions, including cyclization, substitution, and condensation with aromatic aldehydes, to generate a wide range of biologically active compounds. These reactions are often catalyzed by bases or POCl3, indicating a rich chemistry conducive to the development of new therapeutic agents (Sureja & Vadalia, 2016).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, of thieno[2,3-d]pyrimidin-4-one derivatives are influenced by the substituents on the core structure. These properties are essential for the formulation of pharmaceutical compounds, affecting their bioavailability and stability.

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of thieno[2,3-d]pyrimidin-4-one derivatives are critical for their pharmacological activity. The presence of mercapto and alkylthio groups in the structure contributes to the compounds' ability to interact with biological targets, influencing their antimicrobial and anticancer activities (Ranise et al., 1994).

Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Compounds : Research has shown the use of related compounds in the synthesis of various novel thiadiazolothienopyrimidines through microwave-assisted processes, potentially relevant in drug discovery and material science (Prasad, Raziya, & Kishore, 2007).

Cyclization Reactions : The compound has been utilized in cyclization reactions to create derivatives of thieno[2,3-d]pyrimidin-4(3H)-one, which are important in the development of new chemicals with potential biological activities (Sauter & Deinhammer, 1973).

Biological Activities : Synthesized derivatives of related compounds have been studied for their analgesic, anti-inflammatory, and antimicrobial activities, highlighting its potential in the development of new pharmaceutical agents (Alagarsamy, Shankar, & Solomon, 2007).

Antimicrobial Properties : Studies have shown that certain derivatives exhibit moderate effects against bacterial and fungal species, suggesting a potential role in antimicrobial drug development (Gomha, 2009).

Development of Analgesics and Anti-Inflammatory Agents : Research on similar compounds has led to the synthesis of new agents with significant analgesic and anti-inflammatory activities, contributing to the field of pain management and inflammation treatment (Alagarsamy, Vijayakumar, & Solomon, 2007).

Synthesis of Thieno[2,3-d]pyrimidine Derivatives : The compound has been used as a precursor in the synthesis of novel thieno[2,3-d]pyrimidine derivatives, which have shown promising antimicrobial activities (Sayed et al., 2008).

Pharmacological Screening : Derivatives of the compound have been synthesized for pharmacological screening, showing significant analgesic, anti-inflammatory, and anticonvulsant activities, which are crucial in drug discovery (Devani et al., 1976).

Safety And Hazards

Eigenschaften

IUPAC Name |

11-prop-2-enyl-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-12-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS2/c1-2-6-14-11(15)9-7-4-3-5-8(7)17-10(9)13-12(14)16/h2H,1,3-6H2,(H,13,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRKGQOMPUYHFAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)C2=C(NC1=S)SC3=C2CCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30356401 |

Source

|

| Record name | 3-(Prop-2-en-1-yl)-2-sulfanylidene-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Allyl-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one | |

CAS RN |

113520-01-7 |

Source

|

| Record name | 3-(Prop-2-en-1-yl)-2-sulfanylidene-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

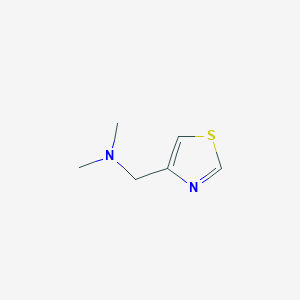

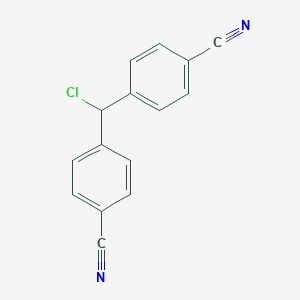

![4a,8,12b-Trihydroxy-9-(6-hydroxy-5,14-dimethyl-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)-3-methyl-3-[6-methyl-5-[(6-methyl-5-oxo-2H-pyran-2-yl)oxy]oxan-2-yl]oxy-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B43989.png)

![8-Nitro-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B43996.png)